2-azido-N-(3-methoxyphenyl)acetamide
Overview
Description
2-azido-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H10N4O2 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds like “2-azido-N-(3-methoxyphenyl)acetamide” often target proteins or enzymes in the body. They can bind to these targets and alter their function, leading to a change in the biochemical processes within the cells .
Mode of Action
The mode of action of such compounds often involves binding to their target and causing a conformational change, which can either activate or inhibit the function of the target. This can lead to changes in cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific target. It could potentially affect a variety of pathways, leading to changes in cell signaling, metabolism, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “this compound” would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity can influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biochemical pathways it affects. It could potentially lead to changes in cell function, gene expression, or other cellular processes .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or ions, and the temperature .
Biochemical Analysis
Biochemical Properties
2-azido-N-(3-methoxyphenyl)acetamide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The azido group in the compound is known for its ability to participate in click chemistry reactions, which are widely used for labeling and modifying biomolecules . This interaction is crucial for studying protein-protein interactions, enzyme activities, and other biochemical processes.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins through click chemistry reactions allows researchers to study its impact on different cell types and their functions . For instance, it can be used to label specific proteins within cells, providing insights into their roles in cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the azido group. This group can undergo cycloaddition reactions with alkynes, forming stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool for studying molecular interactions. The compound can also inhibit or activate enzymes by modifying their active sites, leading to changes in gene expression and cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, making it suitable for research purposes . At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions The compound’s azido group allows it to participate in click chemistry reactions, which can alter metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through specific transport mechanisms, allowing it to reach its target sites. Its localization and accumulation within cells can affect its activity and function, making it important to study these aspects in detail.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules within the cell
Properties
IUPAC Name |
2-azido-N-(3-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-15-8-4-2-3-7(5-8)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGNXTGYBHDUJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.